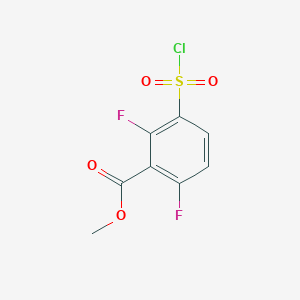
Methyl 3-(chlorosulfonyl)-2,6-difluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(chlorosulfonyl)-2,6-difluorobenzoate: is an organic compound characterized by the presence of a chlorosulfonyl group and two fluorine atoms attached to a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)-2,6-difluorobenzoate typically involves the chlorosulfonation of methyl 2,6-difluorobenzoate. The process can be summarized as follows:
Starting Material: Methyl 2,6-difluorobenzoate.
Reagent: Chlorosulfonic acid (ClSO₃H).
Reaction Conditions: The reaction is usually carried out under controlled temperature conditions, often below 0°C, to prevent decomposition and side reactions. The mixture is stirred for several hours to ensure complete chlorosulfonation.
The reaction can be represented by the following equation:
C8H6F2O2+ClSO3H→C8H5ClF2O4S+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and control over reaction parameters. The use of automated systems ensures consistent quality and yield of the product.
化学反应分析
Types of Reactions
Methyl 3-(chlorosulfonyl)-2,6-difluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Reduction: The compound can be reduced to form corresponding sulfonamides or sulfides.
Hydrolysis: In the presence of water, the chlorosulfonyl group can hydrolyze to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Hydrolysis: Acidic or basic aqueous solutions facilitate hydrolysis.
Major Products Formed
Sulfonamides: Formed from reactions with amines.
Sulfides: Result from reduction reactions.
Sulfonic Acids: Produced through hydrolysis.
科学研究应用
Chemistry
In synthetic organic chemistry, Methyl 3-(chlorosulfonyl)-2,6-difluorobenzoate is used as an intermediate for the preparation of various fluorinated compounds. Its reactivity makes it a valuable building block for complex molecule synthesis.
Biology and Medicine
Industry
In the industrial sector, this compound is utilized in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties contribute to the development of materials with specific characteristics.
作用机制
The mechanism by which Methyl 3-(chlorosulfonyl)-2,6-difluorobenzoate exerts its effects involves the reactivity of the chlorosulfonyl group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a versatile intermediate in chemical reactions.
相似化合物的比较
Similar Compounds
- Methyl 3-(chlorosulfonyl)-4-methoxybenzoate
- Methyl 3-(chlorosulfonyl)benzoate
- Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate
Uniqueness
Methyl 3-(chlorosulfonyl)-2,6-difluorobenzoate is unique due to the presence of two fluorine atoms, which significantly influence its chemical behavior and reactivity. This distinguishes it from other chlorosulfonyl benzoates, which may lack fluorine atoms or have different substituents, leading to variations in their reactivity and applications.
属性
IUPAC Name |
methyl 3-chlorosulfonyl-2,6-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O4S/c1-15-8(12)6-4(10)2-3-5(7(6)11)16(9,13)14/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXLQYYVFBACFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)S(=O)(=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2689650.png)
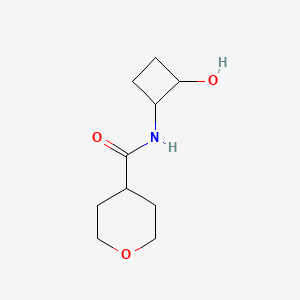

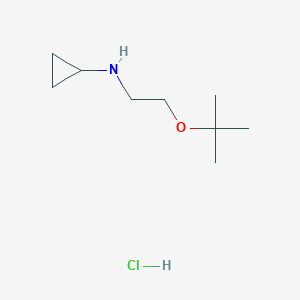
![ethyl 6-acetyl-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2689657.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2689659.png)
![2-{5-ethoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2689660.png)
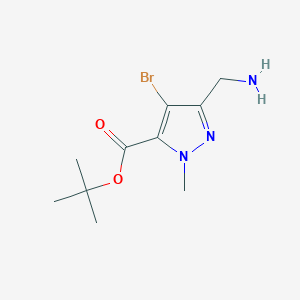
![N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2689663.png)
![N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2689667.png)
![ethyl 4-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate](/img/structure/B2689668.png)
![(E)-2-(3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2689670.png)
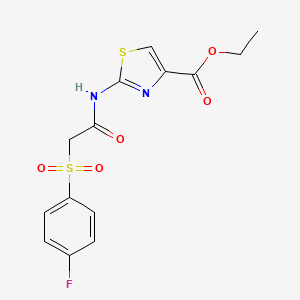
![ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate](/img/structure/B2689673.png)
